molecular formula C9H12ClNO B13188660 3-chloro-N-ethyl-4-methoxyaniline

3-chloro-N-ethyl-4-methoxyaniline

Cat. No.: B13188660
M. Wt: 185.65 g/mol
InChI Key: ZXKNAFBMQYJNPM-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-4-methoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and chemical synthesis. This compound features both chloro and methoxy substituents on the aromatic ring, alongside an N-ethyl aniline moiety, a structure known to serve as a versatile intermediate. Aniline derivatives with similar substitution patterns are frequently employed as key precursors in the synthesis of biologically active molecules . For instance, compounds sharing the 3-chloro-4-methoxyaniline core are utilized in the development of protease inhibitors and various heterocyclic systems with potential pharmacological properties . Researchers value this structural motif for its potential in structure-activity relationship (SAR) studies and as a building block for constructing more complex molecular architectures, such as pyrrolo[2,3-d]pyrimidines and other fused heterocycles known for their antibacterial and anticancer activities . This compound is provided for research purposes as a chemical reference standard and synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-chloro-N-ethyl-4-methoxyaniline

InChI

InChI=1S/C9H12ClNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3

InChI Key

ZXKNAFBMQYJNPM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

Synthesis and Physicochemical Properties

While 3-chloro-N-ethyl-4-methoxyaniline is not a widely documented compound in mainstream chemical literature, its synthesis can be logically inferred from standard organic chemistry transformations. The most plausible route would involve the N-alkylation of its precursor, 3-chloro-4-methoxyaniline (B1194202).

A common method for the N-ethylation of anilines is reductive amination. This could involve reacting 3-chloro-4-methoxyaniline with acetaldehyde (B116499) in the presence of a reducing agent. google.com An alternative approach is the direct alkylation using an ethylating agent such as ethyl halide, though this method can sometimes lead to over-alkylation, producing tertiary amines. jocpr.comprepchem.com Modern methods often employ catalytic systems, for example, using a Palladium on carbon (Pd/C) catalyst with an in-situ hydrogen donor, which can provide high selectivity for the mono-ethylated product under mild conditions. jocpr.comresearchgate.net

The starting material for this synthesis, 3-chloro-4-methoxyaniline , is a known chemical with established properties. It is a solid at room temperature with a melting point in the range of 50-55 °C. sigmaaldrich.comnih.gov Its physicochemical properties are well-documented and are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-chloro-4-methoxyaniline google.com
CAS Number 5345-54-0 sigmaaldrich.comnih.gov
Molecular Formula C₇H₈ClNO google.com
Molecular Weight 157.60 g/mol sigmaaldrich.comnih.gov
Appearance Solid sigmaaldrich.com
Melting Point 50-55 °C sigmaaldrich.comnih.gov
Flash Point 113 °C (closed cup) sigmaaldrich.comnih.gov
SMILES COC1=C(C=C(C=C1)N)Cl sigmaaldrich.comgoogle.com
InChIKey XQVCBOLNTSUFGD-UHFFFAOYSA-N sigmaaldrich.comgoogle.com

This table is interactive. Click on the headers to sort.

Potential Applications in Chemical Synthesis

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to this compound identifies two primary disconnections: the carbon-nitrogen bond of the ethyl group and the carbon-chlorine bond on the aromatic ring. This analysis points to two key intermediates: 3-chloro-4-methoxyaniline (B1194202) and N-ethyl-4-methoxyaniline . The logical starting point for the synthesis of either of these intermediates is the readily available and inexpensive 4-methoxyaniline (also known as p-anisidine).

Established Synthetic Routes

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and minimize the formation of unwanted byproducts, such as the dialkylated aniline or unreacted starting material. Key parameters that are typically manipulated include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the base and alkylating agent.

Machine learning-guided strategies are increasingly being employed to accelerate the discovery of optimal reaction conditions. beilstein-journals.org These approaches involve defining parameters (e.g., catalyst, solvent, temperature, concentration) and objectives (e.g., yield, selectivity) to build predictive models that guide experimental design. beilstein-journals.org

For the N-ethylation of an aniline derivative, a typical optimization process would involve screening various conditions. For instance, in a reductive amination approach using acetaldehyde (B116499) or an N-alkylation using ethyl halide, chemists would systematically vary parameters to find the ideal balance. Factors such as steric hindrance from the ortho-chloro group and the electronic effects of the methoxy group on the aniline's nucleophilicity must be considered.

Below is an illustrative data table showcasing how reaction parameters could be optimized for the N-ethylation of 3-chloro-4-methoxyaniline, based on common findings in aniline alkylation studies.

Table 1: Illustrative Optimization of Reaction Conditions for N-Ethylation

EntryEthylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Ethyl IodideK₂CO₃Acetonitrile801265
2Ethyl IodideNaHTHF65875
3EthanolRu-NHC ComplexToluene1202488 nih.gov
4EthanolFeSO₄·7H₂OHFIP4018Moderate chemistryviews.org
5Ethyl IodideK₂CO₃DMF1001270

Note: This table is for illustrative purposes and combines data from analogous reactions. HFIP = 1,1,1,3,3,3-hexafluoroisopropanol; NHC = N-Heterocyclic Carbene.

Novel and Green Synthetic Approaches

Recent advancements in organic synthesis have prioritized the development of novel and environmentally sustainable methods for creating C-N bonds. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Transition-metal catalysis has revolutionized the N-alkylation of amines, providing powerful alternatives to traditional methods. nih.gov One of the most prominent green strategies is the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology. researchgate.net In this process, a catalyst, often based on ruthenium (Ru) or iridium (Ir), temporarily oxidizes an alcohol (e.g., ethanol) to an aldehyde in situ. nih.gov This aldehyde then reacts with the amine (3-chloro-4-methoxyaniline) to form a Schiff base or imine, which is subsequently reduced by the hydrogen atoms "borrowed" by the catalyst in the initial step. The only byproduct of this elegant, atom-economic process is water. researchgate.net

Iron, being an earth-abundant and less toxic metal, has also emerged as a promising catalyst for N-alkylation reactions, further enhancing the green credentials of these transformations. chemistryviews.org For example, an iron(II) salt catalyst has been used for the N-methylation of anilines from arenes in a process that can be performed under air at moderate temperatures. chemistryviews.org

Table 2: Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemAlkylating AgentKey FeaturesReference
Iridium N-Heterocyclic Carbene (NHC)AlcoholsHigh yields for a wide variety of anilines. nih.gov
Ruthenium N-Heterocyclic Carbene (NHC)AlcoholsEffective for N-alkylation with low catalyst loading. nih.gov
Iron(II) Sulfate (B86663) (FeSO₄)Aminating ReagentEnvironmentally benign, earth-abundant metal catalyst. chemistryviews.org
Silver/Graphene Oxide (Ag/GO)Alkyl HalidesHigh conversion and selectivity under mild conditions. researchgate.net

Beyond catalytic C-N bond formation, other strategies contribute to the sustainable synthesis of compounds like this compound.

Atom Economy: The hydrogen-borrowing methodology described above is a prime example of an atom-economic reaction, as most atoms from the reactants are incorporated into the final product, with water being the only byproduct. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a key goal of green chemistry. Deep eutectic solvents (DESs), which are mixtures of compounds like choline (B1196258) chloride and lactic acid, have been used as effective and green promoters for the alkylation of anilines with allylic alcohols at room temperature, often eliminating the need for a metal catalyst. rsc.org

Alternative Reagent Sources: The use of carbon dioxide (CO₂) as a renewable C1 source for N-methylation, promoted by alcohol over a cobalt catalyst, represents a cutting-edge approach to sustainable synthesis. rsc.org While this applies to methylation, it showcases the trend toward using sustainable feedstocks for alkylations.

Purification and Isolation Techniques for Derived Products

Following the synthesis, the crude reaction mixture contains the desired product, this compound, along with unreacted starting materials, catalyst residues, and potential byproducts. A multi-step purification process is therefore essential to isolate the product with high purity.

A typical purification protocol involves the following steps:

Workup: The reaction mixture is often first diluted with an organic solvent, such as ethyl acetate, and washed with water or brine to remove water-soluble impurities and salts. chemicalbook.com The organic layer is then separated.

Drying: The isolated organic layer is dried over an anhydrous drying agent, like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. chemicalbook.comnih.gov

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Chromatography: The resulting crude solid or oil is often subjected to flash column chromatography on silica (B1680970) gel. nih.gov A gradient of solvents, for example, a mixture of hexanes and ethyl acetate, is passed through the column to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Crystallization: In many cases, the purified product can be obtained as a crystalline solid. acs.org This can sometimes be achieved directly from the reaction mixture after workup or by dissolving the product from chromatography in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. acs.orgmdpi.com

The final, purified this compound would then be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the N-ethylamino group makes it a primary site for reactions with electrophiles. This nucleophilic character allows for a range of functionalization reactions, including acylation, sulfonylation, diazotization, and oxidation-reduction pathways.

Acylation and Sulfonylation Reactions

The secondary amine of this compound is readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-substituted amides. This reaction is fundamental in organic synthesis, often employed to protect the amino group or to introduce new functional moieties. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-chloro-4-methoxyphenyl)-N-ethylacetamide. The general conditions for such reactions often involve an inert solvent and a base to neutralize the hydrogen chloride byproduct.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, leading to the formation of a sulfonamide. These sulfonamide derivatives are of interest in medicinal chemistry due to their diverse biological activities.

A modern approach to amide synthesis that could be applicable involves the use of diethylaminosulfur trifluoride (DAST) as a coupling reagent for the reaction between a carboxylic acid and an amine. This method has been shown to be effective for a wide range of amines, including structurally similar N-alkylanilines, and proceeds under mild, ambient conditions. acs.org

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(3-chloro-4-methoxyphenyl)-N-ethylacetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(3-chloro-4-methoxyphenyl)-N-ethyl-4-methylbenzenesulfonamide

Oxidation and Reduction Pathways

The N-ethylamino group is susceptible to oxidation. The anodic oxidation of N-alkylanilines has been shown to produce a variety of products, including substituted benzidines and diphenylamines, through head-to-tail and tail-to-tail coupling mechanisms. The specific products formed are influenced by factors such as the solvent, electrolyte, and electrode potential.

Chemical oxidation can also occur. For instance, microsomal N- and C-oxidation of N-benzylanilines, which are structurally related, has been observed to lead to N-dealkylation and the formation of N-oxides and amides. chemicalbook.com

Regarding reduction, the existing functional groups on this compound are generally stable to common reducing agents. However, if a nitro group were present on the ring, as in the case of a nitrated derivative, it could be selectively reduced to an amino group using various reagents like tin or iron in acidic media, or through catalytic hydrogenation. This is a common strategy in the synthesis of substituted anilines. For example, the reduction of a compound like 4-chloro-N-ethyl-3-nitroaniline would yield N1-ethyl-4-methoxy-1,2-benzenediamine. The selective reduction of nitroarenes in the presence of other reducible functional groups, such as halogens, is a well-established synthetic transformation. google.com

Electrophilic Aromatic Substitution on the Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and N-ethylamino groups. The regioselectivity of these reactions is determined by the directing effects of all three substituents.

Regioselectivity Directed by Existing Substituents (Chloro, Methoxy, N-Ethyl)

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of electrophilic substitution reactions.

N-Ethylamino group (-NHCH₂CH₃): This is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance.

Methoxy group (-OCH₃): This is also a strongly activating, ortho-, para-directing group for similar reasons involving its oxygen lone pairs.

Chloro group (-Cl): This is a deactivating, yet ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

In this compound, the positions ortho and para to the strongly activating N-ethylamino group (at C1) are C2 and C6 (ortho) and C4 (para). The positions ortho and para to the methoxy group (at C4) are C3 and C5 (ortho) and C1 (para). The chloro group is at C3.

The powerful activating and directing effect of the amino group generally dominates. The para position to the amino group is already occupied by the methoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group, which are C2 and C6. However, the position C2 is sterically hindered by the adjacent chloro group at C3. Consequently, the most probable site for electrophilic substitution is the C6 position. The methoxy group also directs to the C5 position, but the combined activating effect of the amino and methoxy groups makes the positions around the amino group more favorable for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting Effect
-NHCH₂CH₃1Strongly ActivatingOrtho, Para
-OCH₃4Strongly ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
Predicted Major Product Substitution at C6

Nitration, Halogenation, and Sulfonation Reactions

Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₂⁺R), which is a meta-director. To avoid this, nitration is often carried out by first protecting the amino group via acylation. The resulting amide is still an ortho-, para-director but is less activating, allowing for more controlled nitration. Following nitration, the protecting group can be removed by hydrolysis. For this compound, direct nitration would likely lead to a mixture of products, including oxidation products. A more controlled approach would involve protection of the amine, followed by nitration, which would be expected to occur at the C6 position. The preparation of the related compound 4-chloro-N-ethyl-3-nitroaniline involves the nitration of 4-chloroaniline (B138754) followed by N-alkylation, highlighting that direct nitration of the substituted aniline can be regioselective.

Halogenation: The high activation of the ring by the amino and methoxy groups makes halogenation reactions, such as bromination or chlorination, proceed readily, often without the need for a Lewis acid catalyst. The reaction with bromine water, for example, would likely lead to substitution at the most activated and sterically accessible position, C6. To achieve monosubstitution, milder conditions and controlled stoichiometry of the halogenating agent are necessary. As with nitration, protection of the amino group can be used to moderate the reaction and improve selectivity.

Sulfonation: The sulfonation of anilines with concentrated sulfuric acid typically requires heating and can lead to the formation of sulfanilic acids. For this compound, reaction with fuming sulfuric acid would be expected to introduce a sulfonic acid group (-SO₃H) onto the ring, most likely at the C6 position. The initial reaction would likely form the anilinium sulfate salt, which upon heating would rearrange to the substituted benzenesulfonic acid. More modern methods for the direct sulfonylation of aniline derivatives using sulfinate salts under photoredox or electrochemical conditions could also be applicable, potentially offering milder reaction conditions and different regioselectivity.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine atom on the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile replaces the chlorine atom. The feasibility of these reactions is significantly influenced by the electronic effects of the other substituents on the ring.

The methoxy (-OCH3) and N-ethylamino (-NHCH2CH3) groups are both electron-donating groups, which generally deactivate the aromatic ring towards nucleophilic attack by increasing the electron density. However, the presence of these groups can direct the substitution pattern.

Detailed research findings on the direct nucleophilic substitution of the chloro group in this compound are not extensively documented in publicly available literature. However, drawing parallels from the reactivity of similar compounds, such as 3-chloro-4-methoxyaniline, it can be inferred that forcing conditions, such as high temperatures, high pressures, and the use of a strong nucleophile and a suitable catalyst (e.g., copper salts for amination or alkoxidation), would likely be required to achieve substitution of the chloro group.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

NucleophilePredicted ProductReaction Conditions (Inferred)
Ammonia (NH3)N1-ethyl-4-methoxybenzene-1,3-diamineHigh temperature, high pressure, copper catalyst
Sodium Methoxide (NaOCH3)N-ethyl-3,4-dimethoxyanilineHigh temperature, copper catalyst
Cyanide (e.g., CuCN)2-amino-5-(ethylamino)-4-methoxybenzonitrileHigh temperature, solvent like DMF or NMP

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) in this compound is generally stable. The ether linkage to the aromatic ring is strong and not easily cleaved. However, under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the methoxy group can be cleaved to yield the corresponding phenol (B47542).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction), leading to the formation of a phenol and a methyl halide.

Table 2: Predicted Reaction of the Methoxy Group in this compound

ReagentPredicted ProductBy-product
Hydrobromic Acid (HBr)5-amino-2-chloro-N-ethylphenolMethyl bromide (CH3Br)
Hydroiodic Acid (HI)5-amino-2-chloro-N-ethylphenolMethyl iodide (CH3I)

Rearrangement Reactions and their Mechanisms

While specific rearrangement reactions for this compound are not extensively reported, analogous structures are known to undergo certain types of molecular rearrangements. One such potential rearrangement is the Smiles rearrangement. arkat-usa.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, if the N-ethyl group were part of a larger chain containing a nucleophilic center (e.g., a hydroxyl or amino group) and an activating group were present on the aromatic ring, a Smiles rearrangement could occur.

A more plausible rearrangement for anilines, in general, is the Hofmann-Martius rearrangement, which involves the migration of an alkyl group from the nitrogen atom to the aromatic ring under acidic conditions. For this compound, this would involve the migration of the ethyl group. However, the presence of the chloro and methoxy groups would influence the position of migration. Given the directing effects of the existing substituents, the ethyl group would likely migrate to the ortho or para position relative to the amino group. Since the para position is occupied by the methoxy group, migration to the ortho position (C2 or C6) would be more likely, though potentially hindered.

Another potential rearrangement, although less common for simple N-alkylated anilines, could be a photo-Fries type rearrangement if the amino group were acylated.

Due to the lack of specific literature, the conditions and products for such rearrangements for this compound remain speculative and would require experimental verification.

Mechanistic Investigations of Reactions Involving 3 Chloro N Ethyl 4 Methoxyaniline

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and other variables. For a reaction involving 3-chloro-N-ethyl-4-methoxyaniline, a typical approach to determining the reaction rate would involve monitoring the disappearance of the aniline (B41778) or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction

The following interactive table illustrates how initial rate data could be used to determine the order of reaction for a hypothetical reaction of this compound with an electrophile (E).

Experiment[this compound] (M)[Electrophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

Note: This data is hypothetical and for illustrative purposes only.

Elucidation of Rate-Determining Steps and Transition States

For reactions involving anilines, such as electrophilic aromatic substitution or N-alkylation, the formation of a key intermediate is often the rate-determining step. For example, in an electrophilic aromatic substitution reaction on the benzene (B151609) ring of this compound, the attack of the electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex) is typically the slow, rate-determining step. The subsequent deprotonation to restore aromaticity is a fast step.

The structure of the transition state for the RDS would resemble the high-energy intermediate. For the formation of the arenium ion, the transition state would involve the partial formation of the new carbon-electrophile bond and the partial disruption of the aromatic system.

Identification of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction mechanism and consumed in a subsequent step. crunchchemistry.co.uk They are typically short-lived and present in low concentrations. In reactions involving this compound, several types of intermediates can be postulated depending on the reaction type.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the aromatic ring leads to the formation of an arenium ion. The positions of the existing substituents (chloro, ethylamino, and methoxy (B1213986) groups) will direct the incoming electrophile, influencing the stability of the resulting arenium ion intermediate. The strong activating and ortho-, para-directing methoxy group would likely direct incoming electrophiles to the positions ortho to it.

N-Protonated Species: In acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, forming an anilinium ion. This deactivates the ring towards electrophilic attack due to the electron-withdrawing nature of the positively charged nitrogen.

Radical Cations: In oxidative reactions, one-electron oxidation of the aniline nitrogen can lead to the formation of a radical cation, which can then undergo further reactions.

Influence of Solvent and Catalysis on Reaction Mechanisms

The choice of solvent can significantly impact the rate and mechanism of a reaction. wikipedia.org Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates differently.

For reactions involving polar or charged intermediates, such as the arenium ion in electrophilic substitution, a polar solvent would be expected to stabilize the transition state leading to this intermediate, thus increasing the reaction rate. wikipedia.org Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent might be more favorable. In the context of N-alkylation of anilines, a switch from a protic to an aprotic solvent can lead to a significant increase in the reaction rate by preventing the deactivation of the nucleophile through hydrogen bonding. wikipedia.org

Table 2: General Influence of Solvent Polarity on Reaction Rates

Reaction TypeNature of Transition StateEffect of Increasing Solvent Polarity on Rate
Formation of a charged intermediate from neutral reactantsMore polar than reactantsIncrease
Reaction of a charged and a neutral reactantCharge is dispersedDecrease
Formation of a neutral product from charged reactantsLess polar than reactantsDecrease

Acid Catalysis: In reactions like electrophilic aromatic substitution, a Lewis or Brønsted acid is often used to generate a more potent electrophile. For instance, in the Friedel-Crafts alkylation of an aniline derivative, a Lewis acid like AlCl₃ could be used, although the basicity of the nitrogen atom can complicate this reaction.

Metal Catalysis: Transition metal catalysts, such as palladium or copper, are widely used for cross-coupling reactions to form C-N bonds. In such a reaction, this compound could potentially undergo coupling with various partners. The catalytic cycle would involve steps like oxidative addition, ligand exchange, and reductive elimination.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into the electronic nature of 3-chloro-N-ethyl-4-methoxyaniline.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry and stability of molecules. By applying a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), the molecular structure of this compound can be theoretically determined. These calculations would yield the most stable conformation of the molecule by minimizing its energy. The resulting bond lengths, bond angles, and dihedral angles define the three-dimensional arrangement of the atoms.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated via DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClValue
C-OValue
C-NValue
O-CH3Value
N-CH2CH3Value
C-C-ClValue
C-C-OValue
C-C-NValue
C-O-CValue
C-N-CValue
Cl-C-C-N
O-C-C-N
C-C-N-C

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to the electrostatic potential. The hydrogen atoms of the ethyl and methyl groups would likely exhibit a positive potential.

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can provide quantitative measures of reactivity, known as reactivity descriptors. These help in predicting how and where a molecule will react.

Fukui Functions and Electrophilic/Nucleophilic Site Predictions

Fukui functions are used to describe the sensitivity of the electron density at a particular point in a molecule to a change in the total number of electrons. They are powerful tools for predicting the most likely sites for electrophilic and nucleophilic attack. The Fukui function for nucleophilic attack (f+) indicates the sites where the molecule is most likely to accept an electron, while the Fukui function for electrophilic attack (f-) points to the sites where it is most likely to donate an electron. For this compound, these calculations would pinpoint specific atoms on the aromatic ring or the substituent groups that are most reactive.

Hammett and Taft Correlations with Electronic Effects

The Hammett and Taft equations are linear free-energy relationships that describe the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation is particularly relevant for this compound due to its substituted benzene (B151609) ring.

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

Table 3: Hammett Constants (σ) for Relevant Substituents

Substituentσ_metaσ_para
-Cl0.370.23
-OCH₃0.12-0.27
-NHCH₂CH₃ValueValue

Note: The values for -Cl and -OCH₃ are established in the literature. The values for -NHCH₂CH₃ would be similar to other amino groups but may require specific experimental determination.

These theoretical and computational approaches provide a comprehensive framework for understanding the chemical properties of this compound at a molecular level.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, its conformation, and the non-covalent forces that govern its interactions with other molecules are crucial for understanding its physical and chemical properties. For this compound, these are influenced by the interplay of its substituent groups: the chloro, N-ethyl, and methoxy (B1213986) groups.

The aniline (B41778) molecule is known to be nonplanar, with the amino group positioned at an angle to the benzene ring. Substituents on the phenyl ring can alter this angle and other molecular parameters. Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect . In this compound, the methoxy group is electron-donating, and the chloro group is electron-withdrawing, leading to a complex balance of these effects on the molecule's conformation. The presence of the N-ethyl group further introduces steric hindrance and additional rotational freedom.

Intermolecular interactions are critical in determining the macroscopic properties of a substance. In the case of this compound, hydrogen bonding and halogen bonding are expected to be significant.

The amino group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors cdnsciencepub.comcsjmu.ac.inwikipedia.org. The formation of intermolecular hydrogen bonds between aniline molecules has been studied, and it is a key factor in their physical properties bohrium.com. In a condensed phase, molecules of this compound can form hydrogen bonds, influencing its crystal packing and bulk properties.

Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base acs.orgacs.org. In this compound, the chlorine atom can participate in halogen bonding, with the nitrogen or oxygen atoms of neighboring molecules acting as the Lewis base. Studies on other halogen-substituted anilines have shown that the position of the halogen substituent significantly affects the nature of intermolecular interactions dntb.gov.ua. While hydrogen bonding often plays a dominant role, halogen bonds can be important in directing the crystal packing dntb.gov.ua. The strength of halogen bonds is known to increase from chlorine to iodine acs.org.

Aromatic rings, like the benzene ring in this compound, can engage in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the π-electron systems of adjacent rings mdpi.comwikipedia.org. The substitution pattern on the aromatic ring influences the strength and geometry of these interactions. Electron-withdrawing substituents are generally found to enhance π-stacking interactions acs.org. Computational studies on aniline have shown that different stacked conformations (eclipsed vs. staggered) have significantly different interaction energies researchgate.net. For this compound, the combination of an electron-donating (methoxy) and an electron-withdrawing (chloro) group will modulate the electrostatic potential of the aromatic ring and thus the nature of the π-π stacking.

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis chemical shifts and intensities)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra. While no specific theoretical studies on this compound were found, data from a closely related isomer, 5-chloro-ortho-methoxyaniline (5COMA), can provide valuable insights researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT methods. For 5COMA, a detailed analysis of the FT-IR and FT-Raman spectra was performed and compared with theoretical calculations researchgate.netresearchgate.net. Key vibrational modes for substituted anilines include C-H stretching, N-H stretching, C-C stretching of the aromatic ring, and vibrations of the substituent groups. The table below shows a selection of calculated vibrational frequencies for 5COMA, which can serve as an estimate for this compound, keeping in mind that the different substitution pattern and the presence of an N-ethyl group will cause shifts in the observed frequencies.

Vibrational Mode Calculated Frequency (cm⁻¹) for 5COMA researchgate.net
C-H Stretching 3198, 3196, 3192
C-H Bending 1476, 1475, 1322, 1320, 1318

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For 5COMA, these have been calculated using the B3LYP functional with a 6-311G** basis set researchgate.net. An empirical equation has also been developed to calculate ¹⁵N NMR chemical shifts for substituted anilines nih.gov. The predicted shifts for 5COMA can be used as a reference for this compound, with expected variations due to the different positions of the substituents and the N-ethyl group.

Nucleus Predicted Chemical Shift (ppm) for 5COMA researchgate.net
¹H Varies for different protons on the ring and substituents
¹³C Varies for different carbon atoms

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis) mdpi.commedium.com. The calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities. The UV-Vis spectrum of substituted anilines is characterized by π → π* transitions of the aromatic system. The positions of these absorption bands are influenced by the substituents on the ring and the solvent. For 5COMA, electronic excitation energies and oscillator strengths have been calculated researchgate.net. These values give an indication of the expected UV-Vis absorption for this compound.

Transition Calculated Excitation Energy (eV) for 5COMA researchgate.net Oscillator Strength (f) for 5COMA researchgate.net
HOMO -> LUMO Varies based on specific transition Varies based on specific transition

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 3-chloro-N-ethyl-4-methoxyaniline (C₉H₁₂ClNO), the theoretical exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), to confirm its molecular formula.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of these fragments provides a fingerprint that aids in structural confirmation. While specific HRMS data for this exact compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of substituted anilines and aromatic ethers. nih.govresearchgate.net

Predicted Fragmentation Pathways:

α-Cleavage: The most favorable fragmentation for N-alkylanilines is the cleavage of the C-C bond beta to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the N-ethyl group, leading to a stabilized iminium cation.

Loss of the Ethyl Group: Cleavage of the N-C bond can result in the loss of an ethyl radical (•C₂H₅).

Ring Cleavage: Fragmentation of the aromatic ring can also occur, though it is typically less favorable.

Loss of Functional Groups: The molecule may also lose its methoxy (B1213986) group (•OCH₃) or a chlorine atom (•Cl).

A hypothetical HRMS data table is presented below to illustrate the expected results.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zObserved m/zMass Difference (ppm)Proposed Fragment Structure
[C₉H₁₂ClNO]⁺•185.0607185.0605-1.1Molecular Ion
[C₈H₉ClNO]⁺170.0373170.0371-1.2[M - CH₃]⁺ (from N-ethyl)
[C₇H₇ClNO]⁺•156.0216156.0214-1.3[M - C₂H₅]⁺
[C₈H₉NO]⁺•135.0684135.0682-1.5[M - Cl]⁺
[C₉H₁₂ClN]⁺•154.0682154.0680-1.3[M - OCH₃]⁺

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While 1D NMR (¹H and ¹³C) provides fundamental information, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for substituted aromatic systems. slideshare.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, COSY would show correlations between the protons of the ethyl group (the triplet of the CH₃ and the quartet of the CH₂) and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the N-CH₂ protons to the aromatic carbon attached to the nitrogen and its ortho carbons. It would also show correlations from the O-CH₃ protons to the methoxy-bearing aromatic carbon.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
N-CH₂N-CH₂-CH₃ Cα (of ethyl)Cβ (of ethyl), Aromatic C-N, Ortho aromatic carbons
N-CH₂-CH₃ N-CH₂ -CH₃Cβ (of ethyl)Cα (of ethyl), Aromatic C-N
O-CH₃ NoneC (of methoxy)Aromatic C-O
Aromatic HAdjacent Aromatic H(s)Attached Aromatic COther aromatic carbons within 2-3 bonds (e.g., across the Cl or OCH₃ substituents)

The conformation of the N-ethyl group relative to the aromatic ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduresearchgate.net These experiments detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart.

For this compound, a NOESY or ROESY spectrum would be expected to show cross-peaks between the protons of the N-CH₂ group and the aromatic proton at the C2 position. The intensity of this cross-peak would be related to the average distance between these protons, providing insight into the preferred rotational conformation of the C(aromatic)-N bond.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the various vibrational modes within a molecule. materialsciencejournal.orgresearchgate.net By assigning these modes, the presence of specific functional groups and their chemical environment can be confirmed. For complex molecules, computational methods are often used in conjunction with experimental data to achieve a complete assignment.

Expected Vibrational Modes:

N-H Stretch: A characteristic band for the secondary amine.

C-H Stretches: Separate signals for the aromatic and aliphatic (ethyl group) C-H bonds.

C=C Aromatic Stretches: A series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: Typically observed in the 1350-1250 cm⁻¹ region for aromatic amines.

C-O Stretch: A strong band characteristic of the aryl-alkyl ether linkage.

C-Cl Stretch: A band in the fingerprint region, confirming the presence of the chlorine substituent.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Stretch3500-3300Secondary amine, may be broadened by hydrogen bonding.
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850From the ethyl group.
C=C Aromatic Ring Stretch1620-1450A series of characteristic bands.
C-N Stretch (Aromatic Amine)1350-1250
Asymmetric C-O-C Stretch (Ether)1275-1200Strong intensity in IR.
Symmetric C-O-C Stretch (Ether)1075-1020
C-Cl Stretch800-600In the fingerprint region, can be weak.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

A hypothetical crystal structure would likely reveal a nearly planar aromatic ring. The N-ethyl and methoxy groups would have specific conformations relative to the ring. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···π or C-H···O hydrogen bonds.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value/Observation
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Bond Lengths (Å)C-Cl: ~1.74 Å; C-O: ~1.37 Å; C-N: ~1.40 Å
Bond Angles (°)Angles around the sp² aromatic carbons close to 120°; angles in the ethyl group ~109.5°
Intermolecular Forcesvan der Waals forces, possible weak hydrogen bonds.
Crystal Packing Motife.g., Herringbone, π-stacking (depending on substituents)

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS methods for specific research applications)

Chromatographic methods coupled with mass spectrometry are the gold standard for assessing the purity of a compound and for its quantification in complex matrices. d-nb.infonih.govresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): Due to its volatility, this compound is amenable to GC-MS analysis. This technique would be suitable for determining its purity by separating it from any starting materials, byproducts, or other impurities. The mass spectrometer provides definitive identification of the separated components. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For analysis in more complex samples, such as biological fluids or environmental matrices, LC-MS/MS offers superior selectivity and sensitivity. d-nb.infonih.gov A specific method would be developed using a suitable reversed-phase column. The tandem mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target compound is selected and fragmented, and a specific product ion is monitored. This provides a very high degree of certainty in identification and quantification.

Table 5: Illustrative Chromatographic and Mass Spectrometric Parameters for Analysis

ParameterGC-MSLC-MS/MS
Chromatography
Columne.g., DB-5ms (non-polar)e.g., C18 (reversed-phase)
Mobile Phase/Carrier GasHeliumGradient of water and acetonitrile/methanol with formic acid
Temperature Programe.g., 50 °C to 300 °C at 10 °C/minIsocratic or gradient elution
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), positive mode
MS ModeFull ScanMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)N/A186.1 [M+H]⁺
Product Ion(s) (m/z)N/Ae.g., 171.1 ([M+H - CH₃]⁺), 157.1 ([M+H - C₂H₅]⁺)

Applications in Advanced Materials Science and Chemical Synthesis Non Biological Contexts

Role as a Monomer or Building Block in Polymer Chemistry

The presence of an amine group and an aromatic ring suggests that 3-chloro-N-ethyl-4-methoxyaniline could theoretically serve as a monomeric unit in the synthesis of various polymers. The N-ethyl and methoxy (B1213986) substituents would be expected to influence the properties of any resulting polymers, such as solubility, processability, and thermal stability.

While the structure of this compound makes it a candidate for polymerization, a comprehensive search of scientific literature and patent databases did not yield specific examples of its use in the synthesis of novel polyanilines or polyamides. Research in the field of conducting polymers has extensively covered substituted polyanilines, but the focus has often been on other derivatives. For instance, studies on poly(4-methoxyaniline) have been conducted to explore its structure-property relationships for semiconducting applications. However, direct evidence of the polymerization of this compound remains to be documented in readily available literature. The synthesis of polyamides would require the amine functionality of this compound to react with a dicarboxylic acid or its derivative. The electronic effects of the chloro and methoxy groups on the aniline (B41778) ring would likely modulate the reactivity of the amine group in such a polycondensation reaction.

Given the absence of documented polymers derived specifically from this compound, there are no corresponding investigations into their structure-property relationships. Theoretical considerations suggest that the incorporation of this monomer would impact several key polymer properties. The chlorine atom would likely enhance flame retardancy and influence inter-chain interactions. The N-ethyl group could increase solubility in organic solvents and decrease the melting point, thereby improving processability. The methoxy group, being electron-donating, could affect the electronic properties of a conductive polymer, such as its band gap and conductivity.

Intermediacy in the Synthesis of Specialty Organic Chemicals

The chemical structure of this compound makes it a plausible intermediate in multi-step organic syntheses for various specialty chemicals. The amine group can be readily diazotized and converted into a range of other functional groups, while the aromatic ring can undergo further substitution reactions.

There is no direct evidence in the reviewed scientific and patent literature to suggest that this compound is a key precursor in the synthesis of commercial agrochemicals. While many agrochemicals are complex organic molecules that may involve substituted anilines in their synthesis, the specific pathway from this compound is not documented. For context, related compounds such as 3-chloro-2-methylaniline (B42847) have been identified as intermediates in the production of herbicides.

Substituted anilines are fundamental building blocks in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis typically involves the diazotization of the aniline's amino group, followed by coupling with an electron-rich coupling component. Despite this general principle, specific examples of this compound being used as a starting material for commercial dyes or pigments are not found in the examined literature. A Chinese patent describes a synthesis method for a dye intermediate from a structurally similar, yet different, compound, 3-(N-ethyl) amino-4-methoxyacetanilide, highlighting the relevance of this class of compounds to the dye industry.

The field of organic electronics often utilizes conjugated polymers and small molecules for applications such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure. While substituted anilines can be precursors to larger conjugated systems, there is no specific mention in the literature of this compound being employed in the synthesis of materials for optoelectronic and electronic devices. Research on conjugated polymers often explores how different substituents on the polymer backbone affect optical and electronic properties, but studies specifically incorporating the this compound moiety were not identified.

Use as Ligands or Precursors in Catalysis

In the field of catalysis, the efficacy of a metal-based catalyst is profoundly influenced by the nature of the ligands coordinated to the metal center. These ligands can modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. Substituted anilines, such as this compound, are valuable precursors for the synthesis of more elaborate ligand systems.

The secondary amine group in this compound can serve as a coordination site or as a reactive handle for the construction of multidentate ligands. For instance, it can be a key component in the synthesis of N-heterocyclic carbenes (NHCs) or Schiff base ligands, both of which are prominent classes of ligands in modern catalysis. The electronic nature of the aromatic ring, fine-tuned by the electron-withdrawing chloro substituent and the electron-donating methoxy group, can be transmitted to a coordinated metal center, thereby influencing the catalytic cycle.

Although direct catalytic applications of this compound are not prominently reported, its role as an intermediate in creating more complex molecular architectures is evident. A case in point is the synthesis of compounds like ethyl 3-(3-chloro-4-methoxyanilino)-6,7-dimethylquinoxaline-2-carboxylate , which incorporates the 3-chloro-4-methoxyanilino moiety. Quinoxaline derivatives are known to form catalytically active coordination complexes with various transition metals. This implies that this compound can be a crucial starting material for ligands designed for specific catalytic processes, including cross-coupling reactions, oxidations, and hydrogenations.

Table 1: Potential Catalytic Roles of this compound

Potential RoleRationaleExample of Resulting Ligand Class
Ligand PrecursorThe secondary amine and aromatic ring provide sites for further functionalization to create multidentate ligands.Schiff bases, N-heterocyclic carbenes
Intermediate in Ligand SynthesisCan be used as a foundational block to build more complex molecules with coordinating capabilities.Quinoxaline-based ligands
Modifier of Electronic PropertiesThe substituents on the aniline ring can tune the electron density of a coordinated metal center.Electron-rich or electron-poor metal complexes

Construction of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex, functional chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but are highly directional and can lead to the spontaneous self-assembly of molecules into well-defined, higher-order structures.

The molecular architecture of this compound contains several features that make it a candidate for use in supramolecular chemistry. The secondary amine group is a potent hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. The aromatic ring provides a surface for π-π stacking interactions with other aromatic molecules.

These intermolecular forces can guide the assembly of this compound molecules into predictable patterns, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The interplay between the different non-covalent interactions, influenced by the specific substitution pattern on the benzene (B151609) ring, would dictate the final architecture of the supramolecular assembly. For example, the presence of the chlorine atom could also lead to halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Type of InteractionFunctional Groups InvolvedPotential Structural Motif
Hydrogen BondingAmine (-NH), Methoxy (-O-)Chains, layers, discrete clusters
π-π StackingAromatic RingColumnar stacks, offset packing
Halogen BondingChloro (-Cl)Directional interactions influencing crystal packing
Dipole-Dipole InteractionsPolar bonds (C-Cl, C-O, C-N)Electrostatic contributions to the lattice energy

Environmental Transformation and Chemical Fate Purely Chemical Focus

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

Photochemical degradation, initiated by sunlight, is a primary mechanism for the transformation of organic compounds in the environment. For substituted anilines like 3-chloro-N-ethyl-4-methoxyaniline, this process can occur in both water and the atmosphere.

In aquatic environments, the photodegradation of chlorinated anilines is influenced by the presence of photosensitizers. Studies on 4-chloroaniline (B138754) (4-CA) have shown that it can be photo-oxidized in the presence of titanium dioxide (TiO2) and hydrogen peroxide (H2O2) under UV irradiation. researchgate.netresearchgate.net The proposed degradation pathways involve the attack of hydroxyl radicals (•OH) on the molecule. This can lead to the substitution of the amino group to form intermediates such as 4-chlorophenol, or the abstraction of a hydrogen atom from the amino group, leading to the formation of an aniline (B41778) radical. researchgate.net This radical can then undergo further reactions, including dimerization to form species like 4,4'-dichloroazobenzene. researchgate.net Another potential pathway involves the release of the chloride atom to form aniline, which can then be oxidized to 4-aminophenol. researchgate.net Given the structural similarities, this compound would likely undergo analogous reactions, leading to hydroxylated and de-ethylated intermediates. The half-life for the photo-oxidation of 4-CA in surface water with low organic matter has been estimated to be between 1 to 3 hours. nih.gov

In the atmosphere, the degradation of amines is primarily driven by their reaction with hydroxyl radicals (•OH). nilu.nonilu.com For N-alkylanilines, this can involve hydrogen abstraction from the N-alkyl group or from the amino group itself. nilu.com In the case of this compound, this would lead to the formation of an N-centered or a C-centered radical on the ethyl group. Subsequent reactions with oxygen and other atmospheric species would lead to a variety of smaller, oxygenated products. nilu.no The atmospheric lifetimes of small amines are on the order of a day, suggesting that this compound would be relatively quickly transformed in the atmosphere. nilu.com

Chemical Oxidation and Reduction Reactions under Environmental Conditions

Beyond photochemical processes, this compound can undergo chemical oxidation and reduction in various environmental compartments.

Chemical oxidation can be initiated by various oxidants present in soil and water. The oxidation of aniline, a parent compound, can lead to the formation of a variety of products, including polymers. For substituted anilines, oxidation can result in the formation of phenoxazines and other coupled products, particularly in the presence of clays (B1170129) and metal oxides which can catalyze these reactions. The methoxy (B1213986) group on the benzene (B151609) ring of this compound is an electron-donating group, which would likely facilitate oxidation of the aromatic ring.

Under anaerobic conditions, such as those found in saturated soils, sediments, and some groundwater environments, reduction reactions become more significant. clu-in.org A key reductive transformation for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. clu-in.orgnih.gov Studies on chloroanilines have shown that they can be anaerobically degraded by microorganisms that use them as electron acceptors. nih.gov It is plausible that this compound could undergo reductive dechlorination to form N-ethyl-4-methoxyaniline.

Aerobic and Anaerobic Biodegradation Pathways and Intermediate Chemical Species Identification

The biodegradation of this compound involves its transformation by microorganisms, which can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

Aerobic Biodegradation:

In the presence of oxygen, the biodegradation of N-alkylanilines often begins with the enzymatic cleavage of the N-alkyl group. For example, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. has been shown to start with N-demethylation to form 4-nitroaniline (B120555) and formaldehyde. plos.org A similar initial step for this compound would yield 3-chloro-4-methoxyaniline (B1194202) and acetaldehyde (B116499).

Following this initial step, the resulting 3-chloro-4-methoxyaniline would likely be further degraded. The aerobic degradation of chloroanilines often proceeds through hydroxylation of the aromatic ring to form chlorocatechols. nih.govresearchgate.net For instance, the degradation of 3-chloroaniline (B41212) can lead to the formation of 4-chlorocatechol. nih.gov This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the breakdown of the aromatic structure and eventual mineralization to carbon dioxide and water. nih.govresearchgate.net

Anaerobic Biodegradation:

Under anaerobic conditions, the primary biodegradation pathway for chlorinated aromatic compounds is often reductive dechlorination. clu-in.orgnih.gov Bacteria have been identified that can utilize chloroanilines as a source of carbon and energy, removing chlorine atoms from the aromatic ring. nih.gov For this compound, this would likely involve the removal of the chlorine atom to produce N-ethyl-4-methoxyaniline. Following dechlorination, the resulting aniline derivative could be further degraded, although the anaerobic degradation of the aniline core is generally a slower process.

The table below summarizes the likely intermediate chemical species in the biodegradation of this compound based on studies of related compounds.

ConditionInitial TransformationKey Intermediate SpeciesLikely Further Transformation
AerobicN-deethylation3-chloro-4-methoxyaniline, AcetaldehydeHydroxylation to chlorocatechol, followed by ring cleavage
AnaerobicReductive DechlorinationN-ethyl-4-methoxyanilineFurther degradation of the aniline ring

Adsorption and Desorption Behavior in Environmental Matrices

The extent to which this compound moves through the environment is heavily influenced by its adsorption and desorption characteristics in soil and sediment. Adsorption refers to the binding of the chemical to the surface of soil and sediment particles, while desorption is its release back into the water or air.

The adsorption of substituted anilines to soil is significantly correlated with the organic matter content of the soil. researchgate.net Generally, higher organic matter leads to greater adsorption. Clay content and pH also play a role. researchgate.netorientjchem.org Anilines are basic compounds and their charge, and therefore their interaction with soil surfaces, is pH-dependent. At environmental pH values, a fraction of the aniline molecules will be protonated, which can enhance their adsorption to negatively charged clay minerals.

While a specific soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is not available, the estimated Koc for a similar compound, 3-chloro-p-toluidine, is 180. nih.gov This value suggests that it has a moderate tendency to adsorb to soil and sediment. nih.gov The presence of the ethyl and methoxy groups in this compound would likely increase its hydrophobicity compared to simpler chloroanilines, potentially leading to stronger adsorption.

The table below presents a qualitative summary of factors influencing the adsorption of this compound.

Environmental FactorInfluence on AdsorptionReasoning
Soil Organic MatterIncreased adsorption with higher organic matter contentHydrophobic interactions between the compound and organic matter. researchgate.net
Clay ContentIncreased adsorption with higher clay contentCation exchange and surface interactions with clay minerals. researchgate.net
pHAdsorption may increase at lower pHProtonation of the amine group leads to a positive charge, enhancing binding to negatively charged soil components. orientjchem.org

Environmental Occurrence and Distribution from a Chemical Perspective

The environmental presence of this compound is not well-documented. However, data on related chloroanilines indicate that these compounds can be found in various environmental compartments as a result of industrial activities and the degradation of pesticides. nih.govcrimsonpublishers.com

For example, 4-chloroaniline and 3,4-dichloroaniline (B118046) have been detected in wastewater treatment plant influents and effluents, as well as in river water and groundwater, typically at concentrations in the nanogram to microgram per liter range. nih.gov The presence of these compounds in the environment highlights the potential for this compound, which may be used as an intermediate in chemical synthesis, to also be released into the environment.

Once released, its distribution will be governed by its physical and chemical properties. Its moderate estimated Koc value suggests that it will partition between water and solid phases (soil and sediment). nih.gov Its vapor pressure will determine its tendency to volatilize from soil and water surfaces into the atmosphere. The Henry's Law constant for 4-chloroaniline is estimated to be 3.1 x 10^-6 atm-cu m/mol, which suggests that volatilization from water can occur. nih.gov Due to its structural similarities, this compound is expected to have a similar potential for volatilization.

In soil, if it does not degrade quickly, there is a potential for it to leach into groundwater, although this would be attenuated by its adsorption to soil particles. researchgate.net The long-range transport of chloroanilines through the atmosphere is also possible, allowing them to contaminate remote areas. nih.gov

Future Research Directions and Emerging Areas

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of substituted anilines is a cornerstone of industrial and pharmaceutical chemistry. researchgate.net Future research on 3-chloro-N-ethyl-4-methoxyaniline would benefit from the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods often rely on harsh conditions or heavy metal catalysts.

Emerging sustainable approaches that could be adapted for this specific molecule include:

Chemoenzymatic Synthesis : The use of enzymes, such as nitroreductases (NRs), offers a highly selective and environmentally benign route to anilines from their corresponding nitroaromatic precursors. nih.govacs.org Research could focus on identifying or engineering a nitroreductase capable of reducing 2-chloro-1-ethoxy-4-nitrobenzene (B1602237) followed by N-ethylation, or reducing a pre-alkylated nitro-intermediate. This method avoids the need for high-pressure hydrogen gas and precious-metal catalysts, showing high chemoselectivity for sensitive functional groups like halogens. nih.govacs.org

Catalyst-Free and Metal-Free Reactions : Recent advancements have demonstrated the synthesis of N-substituted anilines through methods like the Smiles rearrangement under metal-free conditions or catalyst- and additive-free reactions from accessible precursors like cyclohexanones. vixra.orgbeilstein-journals.orgacs.org A potential route could involve the reaction of a suitably substituted phenol (B47542) or cyclohexanone (B45756) derivative. beilstein-journals.orgacs.org These methods reduce chemical waste and avoid contamination of the final product with metal residues. acs.org

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Methodologies

MethodologyPotential PrecursorKey AdvantagesRelevant Research
Chemoenzymatic Reduction2-chloro-4-nitroanisole derivativeHigh chemoselectivity, mild reaction conditions, avoids heavy metals and H₂ gas. nih.govacs.org
Smiles RearrangementSubstituted aryl sulfonyl chlorideMetal-free conditions, operational simplicity, wide functional group tolerance. vixra.orgacs.org
Amination-AromatizationSubstituted cyclohexanoneCatalyst- and additive-free, potential for scalability, novel pathway. beilstein-journals.orgacs.org

Advanced Computational Modeling for Precise Reactivity and Property Predictions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For this compound, computational studies could provide invaluable insights.

Future computational research could focus on:

Predicting Reaction Energetics : DFT calculations can model the transition states and reaction pathways for various transformations, such as electrophilic aromatic substitution or oxidation. nih.govresearchgate.net This would help predict the regioselectivity of further functionalization, clarifying the directing effects of the chloro, methoxy (B1213986), and ethylamino groups.

Elucidating Electronic Properties : Calculating properties like HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps can help understand the molecule's potential role in electronic materials. researchgate.net Quantum-chemical calculations have been successfully used to investigate the effect of substituents on the electrochemical potential of aniline (B41778) derivatives. researchgate.net

Modeling Solvation Effects : Advanced solvation models can predict the behavior of the molecule in different solvent environments, which is crucial for designing reaction conditions and understanding its potential applications in solution-based systems. researchgate.net

Table 2 outlines the types of data that would be generated from such a computational study.

Table 2: Computationally Predicted Properties of this compound

PropertySignificanceMethod of Calculation
HOMO EnergyPredicts susceptibility to electrophilic attack and oxidation potential.DFT (e.g., B3LYP/6-31G)
LUMO EnergyPredicts susceptibility to nucleophilic attack and electron affinity.DFT (e.g., B3LYP/6-31G)
Dipole MomentIndicates polarity, influencing solubility and intermolecular interactions.DFT (e.g., M06-2X/aug-cc-pVTZ)
C-N Bond Rotation BarrierDetermines conformational flexibility and potential for atropisomerism.DFT
Reaction Gibbs Free EnergiesCorrelates with experimental oxidation potentials and reaction feasibility.G4 composite method

Exploration of Novel Applications in Functional Materials

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, including dyes, pigments, and conductive polymers. acs.orgwikipedia.org The specific substituents on this compound suggest it could be a valuable monomer or intermediate for new materials.

Potential areas for exploration include:

Redox-Active Polymers : The aniline moiety can be polymerized to form materials with interesting electronic properties. The N-ethyl group could enhance the solubility and processability of the resulting polymer, while the chloro and methoxy groups would modulate its redox potential and stability. Polymerization with agents like sulfur monochloride could lead to novel poly[N,N-(phenylamino)disulfides]. acs.org

Organic Dyes and Pigments : Halogenated anilines are frequently used in the synthesis of dyes and pigments due to their stability and color-fastness. acs.org The methoxy group, as an auxochrome, would likely influence the final color. This compound could serve as a key intermediate for creating specialized dyes for textiles, plastics, or optical data storage.

Antioxidants and Stabilizers : Alkylated aniline derivatives, such as diphenylamine, are used as antioxidants in industrial applications like rubber manufacturing. wikipedia.org The electronic properties conferred by the substituents on this compound could make it or its derivatives effective stabilizers against thermal or oxidative degradation in polymers or lubricants.

Deeper Mechanistic Insights into Complex Organic Transformations

Understanding the precise mechanisms of chemical reactions is crucial for optimizing conditions and developing new transformations. The electronic asymmetry of this compound makes it an interesting substrate for mechanistic studies.

Future research could investigate:

Electrophilic Halogenation : Studies could probe the mechanism of further halogenation. DFT calculations could reveal whether the reaction proceeds via a halonium ion (X⁺) or a radical (X•) intermediate, and how the electrode potential in an electrochemical setup could control the outcome to produce mono- or di-halogenated products with high selectivity. researchgate.netacs.org

Oxidative Coupling : The oxidation of anilines can lead to complex reaction cascades. A detailed study of the oxidation of this compound, initiated by chemical oxidants or electrochemically, could reveal the formation of various dimeric or polymeric products and provide insight into the initial steps of cation radical formation. nih.govacs.org

C-H Functionalization : While the amino group is highly nucleophilic, recent advances have focused on the direct C-H functionalization of the aromatic ring. acs.org Mechanistic studies could explore how to selectively activate a specific C-H bond on the ring of this compound, bypassing the reactivity of the nitrogen atom to forge new carbon-carbon or carbon-heteroatom bonds. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and easier scalability. acs.org The synthesis of anilines and their derivatives is particularly well-suited to this technology.

Future work could focus on:

Continuous Catalytic Hydrogenation : A key step in many aniline syntheses is the reduction of a nitro group. researchgate.netnih.gov A packed-bed microreactor containing a heterogeneous catalyst (e.g., Pd/C or Pt/C) could be used for the continuous reduction of the corresponding nitro-precursor to this compound. acs.orgmdpi.com This approach allows for safe handling of hydrogen and long catalyst lifetimes without loss of activity. acs.org

Multi-Step Telescoped Synthesis : An automated flow platform could be designed to perform a multi-step synthesis without isolating intermediates. For example, a sequence involving nitration, reduction, and N-alkylation could be "telescoped" into a single, continuous process, significantly improving efficiency and reducing waste.

Automated Optimization : By integrating online analytical tools (like HPLC or NMR) with an automated flow reactor, machine learning algorithms could be used to rapidly screen reaction parameters (temperature, pressure, flow rate, stoichiometry) and identify the optimal conditions for the synthesis of this compound with high speed and precision.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.